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Compound of Interest

Compound Name:
5-bromo-2,3-dihydro-1H-inden-1-

amine hydrochloride

Cat. No.: B1439534 Get Quote

An In-Depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral building

block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a

derivative of aminoindan, this compound belongs to a class of structures known for their utility

in developing central nervous system (CNS) agents and other complex molecular architectures.

The presence of a stereochemically defined amine at the C1 position, combined with a bromine

atom on the aromatic ring, provides a unique combination of features for drug design and lead

optimization. The bromine atom serves as a versatile synthetic handle for cross-coupling

reactions, enabling the introduction of diverse substituents, while the chiral amine is crucial for

specific interactions with biological targets.

This guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals. It covers the essential physicochemical properties, a detailed

examination of its synthesis and chiral resolution, robust analytical methodologies for its

characterization, and its applications in modern chemical research. The focus is on the

causality behind the experimental choices, providing field-proven insights into its handling and

utilization.

Physicochemical and Safety Profile
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A thorough understanding of the compound's properties is fundamental for its effective use in a

laboratory setting.

Core Properties
The key physicochemical data for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
are summarized below.

Property Value Source(s)

CAS Number 916210-93-0 [1][2][3]

Molecular Formula C₉H₁₁BrClN [1][2][4]

Molecular Weight 248.55 g/mol [1][2][4]

IUPAC Name
(1S)-5-bromo-2,3-dihydro-1H-

inden-1-amine;hydrochloride

Appearance Solid [5]

Purity Typically available at ≥95% [1][5]

Storage Conditions 2-8 °C [1]

SMILES
Cl.N[C@H]1CCC2=CC(Br)=C

C=C12
[1]

InChIKey
GLGQSSHHFWJLAI-

QFIPXVFZSA-N

Safety and Handling
As a chemical intermediate, proper handling is crucial. The compound is associated with the

following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H332: Harmful if inhaled.

H335: May cause respiratory irritation.

The primary precautionary statement is P261, which advises avoiding breathing dust, fumes,

gas, mist, vapors, or spray.[6] Standard personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a

well-ventilated fume hood.

Synthesis and Chiral Resolution
The manufacturing of enantiomerically pure (S)-5-bromo-2,3-dihydro-1H-inden-1-amine
hydrochloride is a multi-step process that begins with the achiral precursor, 5-bromo-1-

indanone. The key challenge lies in the efficient and high-fidelity introduction of the desired

stereochemistry.[7]

The overall synthetic pathway can be visualized as follows:
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Caption: Overall synthetic workflow from 5-bromo-1-indanone.

Preparation of Racemic 5-bromo-1-aminoindane
The first stage involves converting the starting ketone into a racemic amine.

Step 1: Oximation of 5-Bromo-1-indanone The synthesis begins by converting 5-bromo-1-

indanone to its corresponding oxime. This is a standard condensation reaction. The choice of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1439534?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxylammonium sulfate, a stable salt of hydroxylamine, is common for its ease of handling.

The reaction is typically run in an alcohol solvent, and a base like sodium hydroxide is used to

liberate the free hydroxylamine in situ and maintain a suitable pH (6.0-7.0) for the reaction to

proceed efficiently.[7]

Experimental Protocol:

In a round-bottom flask, suspend 5-bromo-1-indanone (1.0 mol) and hydroxylammonium

sulfate (1.0 mol) in methanol (600 mL).[7]

Adjust the pH of the mixture to 6.0-7.0 using a 40% sodium hydroxide solution.[7]

Heat the mixture to reflux for 2 hours, monitoring the reaction completion by thin-layer

chromatography (TLC).[7]

After cooling, precipitate the product by adding water (4000 mL) under stirring.[7]

Collect the solid 5-bromo-1-indanone oxime by filtration and dry. A typical yield is around

94%.[7]

Step 2: Catalytic Reduction to Racemic Amine The oxime is then reduced to the primary amine.

Catalytic hydrogenation is the preferred industrial method due to high yields and cleaner

reaction profiles compared to stoichiometric reducing agents. A palladium on carbon (Pd/C)

catalyst is highly effective for this transformation.[7]

Experimental Protocol:

Charge a high-pressure kettle with the 5-bromo-1-indanone oxime and a 5% Pd/C catalyst

(5-20% by weight of the oxime).[7]

Add a suitable solvent, such as an alcohol.

Pressurize the vessel with hydrogen gas and perform the reduction according to standard

catalytic hydrogenation procedures.

Upon completion, filter off the catalyst. The resulting solution contains the racemic 5-bromo-

1-aminoindane.
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Chiral Resolution using D-Mandelic Acid
This step is the most critical for establishing the final product's stereochemistry. Classical

resolution relies on the principle that reacting a racemic mixture with a single enantiomer of a

chiral resolving agent forms a pair of diastereomers. These diastereomers have different

physical properties (e.g., solubility) and can be separated.

D-Mandelic acid is an effective resolving agent for this specific amine.[7][8] It reacts with the

racemic amine to form two diastereomeric salts: [(S)-amine • D-mandelate] and [(R)-amine • D-

mandelate]. One of these salts will be significantly less soluble in the chosen solvent system

and will preferentially crystallize, allowing for its separation.

Racemic Amine Diastereomeric Salts

(S)-Amine + D-Mandelic Acid

(R)-Amine

(S)-Amine • D-Mandelate
(Less Soluble)

(R)-Amine • D-Mandelate
(More Soluble)

Crystallization
& Filtration

Click to download full resolution via product page

Caption: Principle of chiral resolution via diastereomeric salt formation.

Experimental Protocol:

Dissolve the racemic 5-bromo-1-aminoindane in a suitable solvent (e.g., an alcohol).

Add D-mandelic acid. The molar ratio of amine to resolving agent can range from 1:1.0 to

1:2.0.[7]

Allow the mixture to crystallize. The D-mandelate salt of the (S)-amine will precipitate.

Collect the crystals by vacuum filtration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://patents.google.com/patent/CN105130824A/en
https://www.benchchem.com/product/b130187
https://www.benchchem.com/product/b1439534?utm_src=pdf-body-img
https://patents.google.com/patent/CN105130824A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the salt further by recrystallization to achieve high diastereomeric purity, which

translates to high enantiomeric excess (ee) in the final product. An ee value greater than

99% is achievable.[7]

Liberation of Free Amine and Hydrochloride Salt
Formation
Once the purified diastereomeric salt is obtained, the chiral resolving agent must be removed.

Experimental Protocol:

Suspend the purified (S)-amine • D-mandelate salt in a mixture of water and an organic

solvent like dichloromethane or ethyl acetate.[7]

Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and protonate the

mandelic acid, breaking the salt. The free (S)-amine will move into the organic layer, while

the sodium mandelate remains in the aqueous layer.

Separate the organic layer, wash, and dry it.

To form the final hydrochloride salt, bubble dry hydrogen chloride gas through the organic

solution or add a solution of HCl in a solvent like isopropanol or ether.

The (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride will precipitate and can be

collected by filtration and dried.

Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and stereochemical

integrity of the final product.
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Caption: Comprehensive analytical workflow for quality control.

Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of

aromatic protons, the benzylic proton at C1 (which would be a characteristic multiplet), and

the aliphatic protons of the five-membered ring. ¹³C NMR will show the correct number of

carbon signals corresponding to the structure.

Mass Spectrometry (MS): Mass spectral analysis should show a parent ion corresponding to

the free base (C₉H₁₀BrN) with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an

approximate 1:1 ratio).

Enantiomeric Purity Analysis
The most critical analytical test is the determination of enantiomeric excess (ee).

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold

standard for separating and quantifying enantiomers. The choice of a chiral stationary phase
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(CSP) is paramount. Polysaccharide-based columns (e.g., derivatized cellulose or amylose)

are often effective for separating chiral amines.

Exemplary Protocol for Chiral HPLC Method Development:

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralcel OD-H,

Chiralpak AD-H).

Mobile Phase: Start with a mobile phase consisting of a non-polar solvent (e.g., hexane or

heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine

additive (e.g., diethylamine, 0.1%) is often required to prevent peak tailing by masking active

sites on the silica support.

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g.,

~220 nm or ~270 nm).

Optimization: Inject a sample of the racemic material to confirm the separation of the two

enantiomer peaks. Adjust the ratio of hexane to alcohol to optimize the resolution and

retention time.

Quantification: Once a baseline separation is achieved, inject the (S)-enantiomer sample.

The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) =

[(Area_S - Area_R) / (Area_S + Area_R)] x 100 The target for this product is an ee > 99%.[7]

Applications in Research and Drug Development
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is not an active pharmaceutical

ingredient (API) itself but rather a high-value intermediate.[7][9] Its utility stems from the

strategic placement of its functional groups.

Chiral Scaffold: The (S)-aminoindan core is a privileged scaffold found in numerous

biologically active molecules. The specific stereochemistry is often essential for high-affinity

binding to chiral targets like G-protein coupled receptors (GPCRs) or enzymes in the CNS.

Synthetic Handle for Diversification: The bromine atom is a key feature for medicinal

chemists. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such

as:
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Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or

heteroaryl groups.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine

functionalities.[10]

Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

Cyanation: To introduce a nitrile group, which can be a valuable pharmacophore or be

further hydrolyzed to a carboxylic acid.

This synthetic versatility allows for the rapid generation of compound libraries for structure-

activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The

precursor, 5-bromo-1-indanone, has been identified as an intermediate for research into

obesity-related metabolic diseases, highlighting the therapeutic relevance of this chemical

space.[10]

Conclusion
(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a sophisticated chemical tool

whose value is defined by its stereochemical purity and synthetic potential. The synthesis,

hinging on an efficient catalytic reduction and a highly selective classical resolution, delivers a

product with an enantiomeric excess suitable for pharmaceutical development.[7] For

researchers, this compound offers a reliable entry point into the diverse and biologically

relevant aminoindan chemical space, with the bromine atom acting as a gateway to extensive

molecular diversification. A thorough understanding of its properties, synthesis, and analytical

validation is essential for leveraging its full potential in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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